4-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
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Overview
Description
4-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide is a complex organic compound featuring a pyrazolo-pyrido-triazine scaffold. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrazole and a pyridine derivative, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, scaling up the reaction would require careful control of temperature, pressure, and solvent systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
4-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could regulate various cellular processes.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby regulating various signaling pathways involved in cell growth and survival . This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar scaffold.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and biological activity with the compound .
Uniqueness
4-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable compound for targeted drug development and therapeutic applications.
Properties
Molecular Formula |
C16H12N6O3 |
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Molecular Weight |
336.30 g/mol |
IUPAC Name |
4-methoxy-N-(10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide |
InChI |
InChI=1S/C16H12N6O3/c1-25-11-4-2-10(3-5-11)15(23)20-21-9-7-12-14(16(21)24)19-18-13-6-8-17-22(12)13/h2-9H,1H3,(H,20,23) |
InChI Key |
JDASMJLYVJZVND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN2C=CC3=C(C2=O)N=NC4=CC=NN34 |
Origin of Product |
United States |
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